
2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via cyclization reactions between hydrazide derivatives and carbonyl-containing reagents. Key steps include:
-
Hydrazide Formation :
-
Oxadiazole Cyclization :
Oxadiazole Ring Reactivity
Chlorophenyl and Trimethoxyphenyl Substituents
-
Chlorophenyl Group : Participates in nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions.
-
Trimethoxyphenyl Group : Stabilizes the oxadiazole ring via electron-donating methoxy groups; resistant to oxidation .
Biological Activity-Driven Reactions
The compound’s interactions with biological targets often involve non-covalent binding or metabolic transformations:
Comparative Reactivity with Analogues
A comparison of reaction profiles with structurally similar compounds highlights the influence of substituents:
Compound | Key Reaction | Reactivity Difference vs. Target Compound | Citation |
---|---|---|---|
2-(4-Chlorophenyl)-5-(trimethoxyphenyl)-1,3,4-oxadiazole | Hydrolysis under acidic conditions | Faster ring cleavage due to para-chloro orientation. | |
2-(Methylthio)-5-(methoxyphenyl)-1,3,4-oxadiazole | Alkylation | Higher sulfur reactivity due to methylthio group. |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting .
-
Photodegradation : UV exposure leads to cleavage of the oxadiazole ring, forming nitroso intermediates .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media .
Key Reaction Mechanisms
-
Cyclization to Oxadiazole :
Hydrazide+CS2KOH, MeOH1,3,4-Oxadiazole-2-thiol2-chlorophenylthiolTarget Compound[2] -
Nucleophilic Substitution :
Ar-Cl+Nu−→Ar-Nu+Cl−(Ar = Aromatic ring)[6]
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research indicates that the compound may have anticancer and anti-inflammatory activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the case of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of three methoxy groups on the phenyl ring. These methoxy groups can influence the compound’s electronic properties, reactivity, and biological activity, potentially enhancing its effectiveness in various applications.
Biological Activity
The compound 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in various therapeutic areas based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15ClN2O4 with a molecular weight of approximately 346.77 g/mol. Its structure features a chlorinated phenyl group and a trimethoxyphenyl group attached to an oxadiazole ring, contributing to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C17H15ClN2O4 |
Molecular Weight | 346.77 g/mol |
InChI | InChI=1S/C17H15ClN2O4 |
CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been documented. Research indicates that these compounds can exert significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria . The presence of the chlorophenyl moiety enhances their interaction with microbial targets.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound does not adversely affect normal cell viability while promoting apoptosis in cancer cells . The compound's selectivity for cancer cells over normal cells is a critical aspect for its therapeutic potential.
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazoles have been investigated for their anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and pain receptors .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various oxadiazole derivatives on MCF-7 cells. Among them, a derivative similar to this compound exhibited an IC50 value of 15.63 µM, comparable to established chemotherapeutics like Tamoxifen . Flow cytometry analysis confirmed that this compound significantly increased apoptotic markers in treated cells.
Case Study 2: Antibacterial Activity
In another investigation focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. The results indicated that compounds with a similar structure demonstrated strong bactericidal effects against Staphylococcus spp., with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Properties
Molecular Formula |
C17H15ClN2O4 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15ClN2O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16-19-20-17(24-16)11-6-4-5-7-12(11)18/h4-9H,1-3H3 |
InChI Key |
SGOMYAMUJOJAHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.